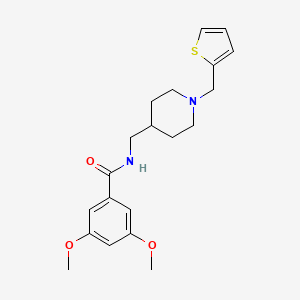

3,5-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds play a significant role in the pharmaceutical industry . .

Mode of Action

Like other piperidine derivatives, it may interact with its targets by binding to specific sites, leading to changes in the target’s function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s synthesis can be performed in one step at room temperature and under atmospheric conditions . .

Biological Activity

3,5-Dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework, combining methoxy groups with a piperidine and thiophene moiety, which may influence its pharmacological properties. The following sections detail the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound includes:

- Methoxy groups : Contributing to its lipophilicity and potential receptor interactions.

- Piperidine ring : Affects the binding affinity to various biological targets.

- Thiophene moiety : Imparts additional electronic properties that may enhance biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets in biological systems. These interactions may include:

- Receptor binding : Potentially modulating neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

- Enzyme inhibition : Possibly acting as an inhibitor for enzymes such as tyrosinase, which is important in melanin production.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that benzamide derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound may also possess similar capabilities.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis. Inhibition of this enzyme is of considerable interest for treating hyperpigmentation disorders. Preliminary studies indicated that related compounds effectively inhibit tyrosinase activity in vitro. For example, analogs demonstrated IC50 values comparable to known inhibitors like kojic acid .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Kojic Acid | 20 | Tyrosinase inhibitor |

| 3,5-Dimethoxy-N-(...) | TBD | Potential inhibitor |

Cytotoxicity Studies

In cell viability assays using B16F10 melanoma cells, related compounds exhibited low cytotoxicity at concentrations below 20 µM . This suggests that this compound may be safe for use in therapeutic contexts without inducing significant cell death.

Case Studies

- Study on Melanin Production : A study investigating the effects of various benzamide derivatives on melanin production found that certain analogs significantly inhibited melanin synthesis without affecting cell viability. This supports the potential application of this compound in treating skin pigmentation disorders .

- Antioxidant Efficacy : Another study assessed the antioxidant capabilities of similar compounds, demonstrating their effectiveness in reducing oxidative stress markers in cellular models. The findings suggest that this compound could be beneficial in conditions associated with oxidative damage .

Properties

IUPAC Name |

3,5-dimethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-24-17-10-16(11-18(12-17)25-2)20(23)21-13-15-5-7-22(8-6-15)14-19-4-3-9-26-19/h3-4,9-12,15H,5-8,13-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECHXVDUSVXXKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.